molecular formula C12H11ClN4O B1460588 N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine CAS No. 2197055-02-8

N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine

Cat. No. B1460588
CAS RN: 2197055-02-8
M. Wt: 262.69 g/mol
InChI Key: KJRUCGMCHIDBIF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine, commonly known as ACE-PFP, is a synthetic heterocyclic amine that has been studied for its potential applications in a variety of scientific research areas, including drug design and development, drug delivery, and biochemistry. ACE-PFP has been shown to possess a variety of biochemical and physiological effects, and its unique structure and properties make it an attractive target for further research.

Scientific Research Applications

  • Synthetic Method Development : A study by Pokhodylo et al. (2015) developed a versatile, efficient, and high-yield synthetic method for preparing benzofuro[3,2-d]pyrimidin-4(3H)-ones and related derivatives. This method does not use solvents and includes several steps, offering a convenient strategy for annulation of pyrimidines to furans (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

  • Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) found that certain pyrimidinic Schiff bases, including derivatives of benzylidene-pyrimidin-2-yl-amine, are effective corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors demonstrated good corrosion inhibition even at low concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

  • Chemical Reactions with Hydroxylamine Hydrochloride : Okuda, Tsuchie, and Hirota (2012) explored reactions of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride. These reactions produced rearranged cyclization products, indicating the potential for diverse chemical applications (Okuda, Tsuchie, & Hirota, 2012).

  • Synthesis and Characterization of Derivatives : Titi et al. (2020) conducted a study on the synthesis, characterization, and bioactivities of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine. This research contributes to the understanding of the structural and biological properties of these compounds (Titi et al., 2020).

  • Palladium-Catalyzed Synthesis : El-Deeb, Ryu, and Lee (2008) described the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst, demonstrating a method for preparing new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).

properties

IUPAC Name

N'-(8-chloro-[1]benzofuro[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c13-7-1-2-9-8(5-7)10-11(18-9)12(15-4-3-14)17-6-16-10/h1-2,5-6H,3-4,14H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRUCGMCHIDBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
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N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
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N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
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N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
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N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
Reactant of Route 6
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine

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